![molecular formula C20H21N5O3S2 B2760540 2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acetamide CAS No. 1105241-16-4](/img/structure/B2760540.png)
2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acetamide
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Description
2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H21N5O3S2 and its molecular weight is 443.54. The purity is usually 95%.
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Scientific Research Applications
Antimycobacterial Activity
The compound has demonstrated promising antimycobacterial properties. Researchers have synthesized novel analogues of imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamides, including this compound. Notably, the benzo-[d]-imidazo-[2,1-b]-thiazole derivative IT10 exhibited potent activity against Mycobacterium tuberculosis (Mtb) strain H37Ra, with an IC50 of 2.32 μM and an IC90 of 7.05 μM. Another derivative, IT06, containing a 2,4-dichloro phenyl moiety, also displayed significant activity against Mtb .
Selectivity and Safety
The tested imidazo-[2,1-b]-thiazole derivatives showed no activity against non-tuberculous mycobacteria (NTM), indicating selective inhibition of Mtb. Importantly, acute cellular toxicity was not observed in lung fibroblast cells (MRC-5) at concentrations greater than 128 μM. These findings suggest potential safety and specificity for Mtb treatment .
Molecular Docking Studies
Molecular docking and dynamics studies were conducted to understand the binding pattern and stability of the protein–ligand complex. The most active compounds, IT06 and IT10, were investigated in silico against the selected target, Pantothenate synthetase of Mtb .
Synthesis and Characterization
The compound was synthesized and characterized using techniques such as 1H NMR, 13C NMR, HPLC, and MS spectral analysis. Its structure was confirmed, and subsequent modifications were explored .
properties
IUPAC Name |
2-[2-[[2-(2-benzylsulfanyl-4-methyl-6-oxo-1H-pyrimidin-5-yl)acetyl]amino]-1,3-thiazol-4-yl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S2/c1-12-15(9-17(27)24-20-23-14(11-30-20)8-16(26)21-2)18(28)25-19(22-12)29-10-13-6-4-3-5-7-13/h3-7,11H,8-10H2,1-2H3,(H,21,26)(H,22,25,28)(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKDBBVUILBKQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC2=CC=CC=C2)CC(=O)NC3=NC(=CS3)CC(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acetamide |
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